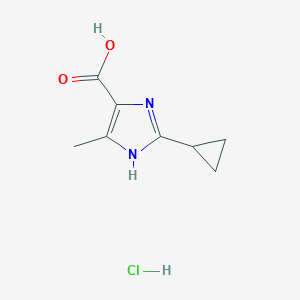2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
CAS No.: 2416237-49-3
Cat. No.: VC7065589
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2416237-49-3 |
|---|---|
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 |
| IUPAC Name | 2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-4-6(8(11)12)10-7(9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);1H |
| Standard InChI Key | ZYCKZSMTOGSYAA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N1)C2CC2)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid hydrochloride is C₉H₁₁ClN₂O₂, derived from the parent carboxylic acid (C₉H₁₀N₂O₂) and hydrochloric acid (HCl). Key structural features include:
-
A five-membered imidazole ring with nitrogen atoms at positions 1 and 3.
-
A cyclopropyl group (-C₃H₅) attached at position 2 of the imidazole ring.
-
A methyl group (-CH₃) at position 5.
-
A carboxylic acid (-COOH) moiety at position 4, neutralized by hydrochloric acid to form the hydrochloride salt.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₂ | |
| SMILES | C1CC1C2=NC(=C(N2)C(=O)O)C.Cl | |
| InChIKey | BCXIWDIIDZVWJO-UHFFFAOYSA-N | |
| CAS Registry Number | 82616-95-3 |
The cyclopropyl group introduces steric strain, potentially enhancing reactivity in synthetic applications . The methyl substituent at position 5 may influence electronic distribution within the imidazole ring, altering solubility and stability .
Synthesis and Production
While no direct synthesis route for this compound is documented in public literature, analogous methods for related imidazole carboxylates provide insights. A patent (US8058440B2) outlines a multi-step process for synthesizing tetrahydrothiazolo-pyridine carboxylic acids, which shares similarities with imidazole carboxylate synthesis :
-
Lithiation and Carbonation:
-
Acidification:
-
Purification:
This method’s efficiency hinges on controlling reaction temperatures and stoichiometric ratios to minimize byproducts.
Physicochemical Properties
Data for the exact compound remains limited, but properties can be inferred from structurally related molecules:
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to the ionic hydrochloride group .
-
Melting Point: Estimated >200°C based on similar imidazole carboxylates .
-
Stability: Hydrochloride salts generally exhibit improved stability over free bases, though sensitivity to moisture may persist .
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear protective gloves/clothing |
| Eye Irritation | Category 2A | Use eye protection |
| Respiratory Irritation | Category 3 | Avoid inhalation |
Handling requires ventilation, personal protective equipment (PPE), and adherence to protocols for irritant substances .
| Supplier | Location | Specialization |
|---|---|---|
| Macau Business Trade Co.,Ltd | China | Pharmaceutical intermediates |
| MAC CHEM CORPORATION | India | Bulk chemicals, nutraceuticals |
| Shanghai Chiral Chemistry | China | Chiral ligands, custom synthesis |
| Citiwell Corporation | China | High-purity chemicals |
These suppliers cater to research and industrial sectors, indicating the compound’s role in niche applications .
Research Gaps and Future Directions
Current data on this compound is fragmented, emphasizing the need for:
-
Detailed pharmacokinetic and toxicological studies.
-
Exploration of catalytic or medicinal applications.
-
Optimization of synthetic routes for scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume